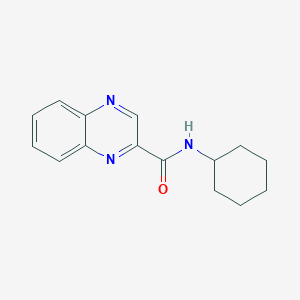
N-cyclohexyl-2-quinoxalinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-quinoxalinecarboxamide, also known as CNQX, is a competitive antagonist of the ionotropic glutamate receptor. It is a synthetic compound that has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptor activation. CNQX has been found to be a potent and selective inhibitor of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors, which are responsible for mediating fast synaptic transmission in the central nervous system (CNS).
作用机制
N-cyclohexyl-2-quinoxalinecarboxamide acts as a competitive antagonist of AMPA receptors by binding to the glutamate binding site and preventing the binding of glutamate. This results in the inhibition of fast synaptic transmission and the reduction of neuronal excitability. N-cyclohexyl-2-quinoxalinecarboxamide has also been found to inhibit kainate receptors, another type of ionotropic glutamate receptor.
生化和生理效应
N-cyclohexyl-2-quinoxalinecarboxamide has been found to have various biochemical and physiological effects on the CNS. It has been shown to reduce the frequency and amplitude of excitatory postsynaptic potentials (EPSPs) and to block the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. N-cyclohexyl-2-quinoxalinecarboxamide has also been found to reduce the release of neurotransmitters such as dopamine, serotonin, and acetylcholine.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-2-quinoxalinecarboxamide is its potency and selectivity for AMPA receptors. This allows for the specific inhibition of AMPA receptor-mediated synaptic transmission without affecting other types of glutamate receptors. However, one of the limitations of N-cyclohexyl-2-quinoxalinecarboxamide is its potential for off-target effects and toxicity at high concentrations. It is important to use appropriate concentrations of N-cyclohexyl-2-quinoxalinecarboxamide and to confirm the specificity of its effects using other pharmacological agents.
未来方向
There are several future directions for the use of N-cyclohexyl-2-quinoxalinecarboxamide in scientific research. One area of interest is the role of AMPA receptors in neurological disorders such as epilepsy and Alzheimer's disease. N-cyclohexyl-2-quinoxalinecarboxamide has been used to study the effects of AMPA receptor inhibition on seizure activity and cognitive impairment in animal models of these disorders. Another area of interest is the development of new drugs that target AMPA receptors for the treatment of neurological and psychiatric disorders. N-cyclohexyl-2-quinoxalinecarboxamide can serve as a useful tool for screening and testing the efficacy of these drugs in preclinical studies.
合成方法
N-cyclohexyl-2-quinoxalinecarboxamide can be synthesized using a variety of methods, including the reaction of 2,3-dichloroquinoxaline with cyclohexylamine followed by carboxylation with carbon dioxide. Another method involves the reaction of 2,3-dichloroquinoxaline with cyclohexyl isocyanate followed by hydrolysis with sodium hydroxide. The purity and yield of N-cyclohexyl-2-quinoxalinecarboxamide can be improved by using column chromatography and recrystallization techniques.
科学研究应用
N-cyclohexyl-2-quinoxalinecarboxamide has been widely used in scientific research to study the physiological and biochemical effects of glutamate receptor activation. It has been found to be a potent and selective inhibitor of AMPA receptors, which are involved in various physiological processes such as learning, memory, and synaptic plasticity. N-cyclohexyl-2-quinoxalinecarboxamide has been used to study the role of AMPA receptors in various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
属性
IUPAC Name |
N-cyclohexylquinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(17-11-6-2-1-3-7-11)14-10-16-12-8-4-5-9-13(12)18-14/h4-5,8-11H,1-3,6-7H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSJIQNTHWBODO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-quinoxalinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,4-Dimethoxyphenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2675250.png)
![tert-Butyl (2,2-dioxidotetrahydro-1H-thieno[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B2675253.png)
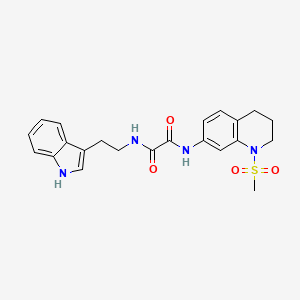
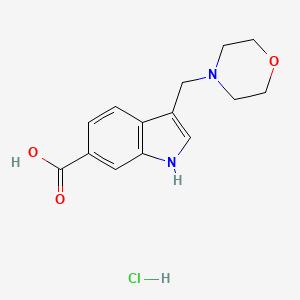
![ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propanoate](/img/structure/B2675257.png)
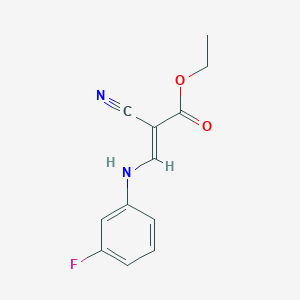
![2-(2-(Benzylsulfonyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2675259.png)
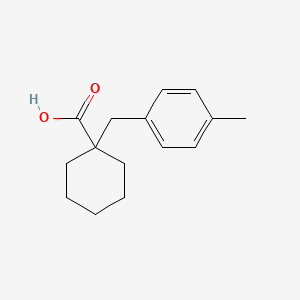
![8-(2,3-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2675264.png)
![ethyl 5-phenyl-3-[[2-[2-[[(E)-2-phenylethenyl]sulfonylamino]acetyl]oxyacetyl]amino]thiophene-2-carboxylate](/img/structure/B2675266.png)
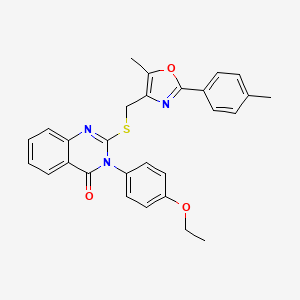
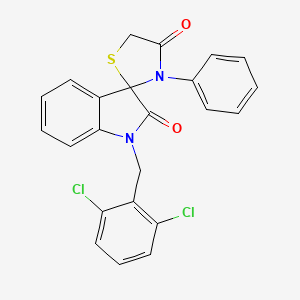
![5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarboxamide](/img/structure/B2675270.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)acrylamide](/img/structure/B2675271.png)